![molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5](/img/structure/B1312730.png)
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane” is a chemical compound . It’s also known as “4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester” or "1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene" .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 72.0 to 76.0 degrees Celsius . It is soluble in methanol . The molecular formula is C13H16BF3O2 and the molecular weight is 272.07 .科学研究应用
-
4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane : This compound has a CAS Number of 1111096-06-0 and a molecular weight of 344.04. Unfortunately, specific applications or experimental procedures were not provided in the source.
-
Vinylboronic acid pinacol ester : This compound, also known as 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers . It was also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
-
1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .
-
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .
-
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound, also known as HBpin or Pinacolborane, has been used for:
- Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
-
1,2,4,5-Tetrakis(4-formylphenyl)benzene : This is a formyl functional ligand linker for COFs in application of iodine uptake, photocatalytic hydrogen evolution (PHE), high-performance supercapacitors and heterogeneous catalysis .
-
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester : This compound is a useful boronic acid pinacol ester for synthesis of various bioactive small molecules .
-
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadienide : The stabilities of the initially formed rhodium complex styrene adducts, as well as activation barrier differences for the migratory insertion, were identified as key contributing factors for the regiodivergent pathways .
安全和危害
This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, it is advised to get medical advice/attention .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGWZGLMLDGKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468694 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
CAS RN |
683242-93-5 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
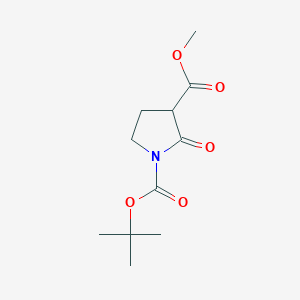
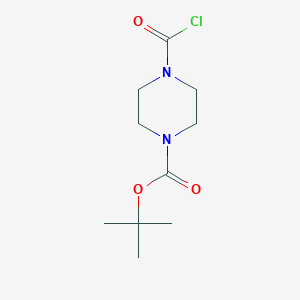
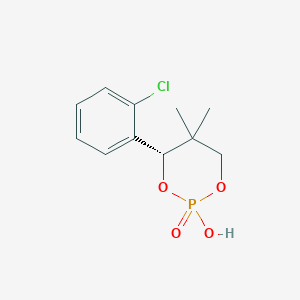
![3H-Benzo[e]indole](/img/structure/B1312658.png)
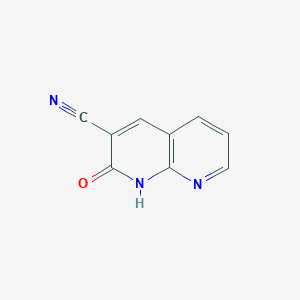
![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)
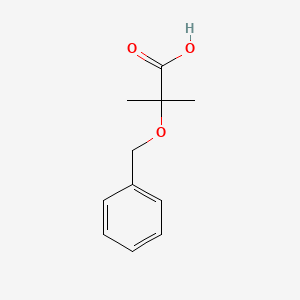
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
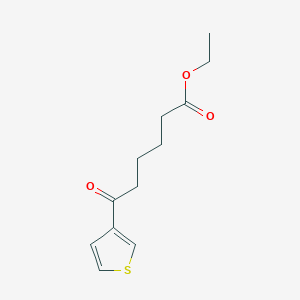
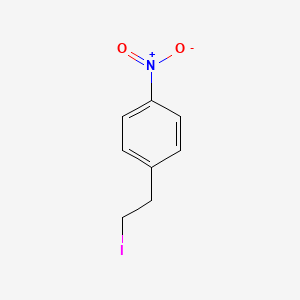
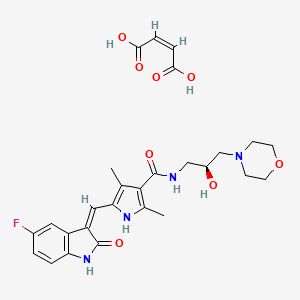
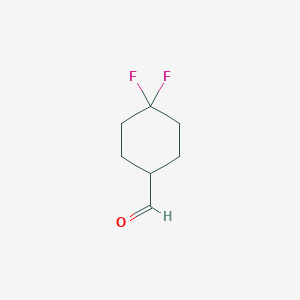
![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)